SCFSkp2-IN-2

Description

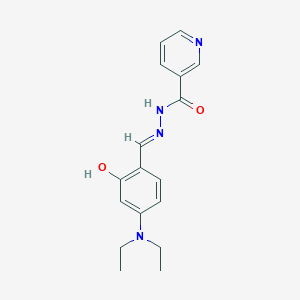

Structure

3D Structure

Properties

Molecular Formula |

C17H20N4O2 |

|---|---|

Molecular Weight |

312.37 g/mol |

IUPAC Name |

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide |

InChI |

InChI=1S/C17H20N4O2/c1-3-21(4-2)15-8-7-13(16(22)10-15)12-19-20-17(23)14-6-5-9-18-11-14/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12+ |

InChI Key |

HEUHCTYMFLTWAX-XDHOZWIPSA-N |

Isomeric SMILES |

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)O |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SCFSkp2-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for the small molecule inhibitor, SCFSkp2-IN-2, also known as Compound AAA-237. S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle progression by targeting tumor suppressor proteins for proteasomal degradation. Overexpression of Skp2 is a hallmark of numerous cancers and is associated with poor prognosis. This compound has emerged as a promising therapeutic agent by directly targeting the function of the SCFSkp2 complex. This document details the molecular interactions, cellular consequences, and preclinical anti-tumor activity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Introduction to the SCFSkp2 E3 Ubiquitin Ligase Complex

The SCFSkp2 complex is a multi-protein E3 ubiquitin ligase that facilitates the ubiquitination of specific substrate proteins, marking them for degradation by the 26S proteasome.[1] Skp2 serves as the F-box protein component, responsible for substrate recognition.[1] Key substrates of the SCFSkp2 complex include the cyclin-dependent kinase inhibitors (CKIs) p27Kip1, p21Cip1, and p57Kip2.[2] By mediating the degradation of these proteins, the SCFSkp2 complex promotes the transition from the G1 to the S phase of the cell cycle, thereby driving cell proliferation. Dysregulation of this complex, particularly the overexpression of Skp2, is a common event in many human cancers, leading to uncontrolled cell growth and tumor progression.

Mechanism of Action of this compound

This compound is a small molecule inhibitor designed to directly interfere with the function of the SCFSkp2 complex.

Direct Binding to Skp2

This compound exerts its inhibitory effect through direct physical interaction with the Skp2 protein. Biochemical assays have demonstrated a binding affinity (KD) of 28.77 μM. This binding event is believed to disrupt the conformation of Skp2 or its interaction with other components of the SCF complex or its substrates, thereby inhibiting its E3 ligase activity.

Inhibition of Substrate Ubiquitination and Degradation

By binding to Skp2, this compound prevents the ubiquitination and subsequent proteasomal degradation of key cell cycle inhibitors. This leads to the accumulation of proteins such as p21 and p27 within the cell. The stabilization of these tumor-suppressive proteins is a primary mechanism through which this compound exerts its anti-proliferative effects.

Cellular Effects of this compound

The inhibition of the SCFSkp2 complex by this compound triggers a cascade of cellular events that collectively contribute to its anti-tumor activity. These effects have been extensively studied in non-small cell lung cancer (NSCLC) cell lines, such as A549 and H1299.

Inhibition of Cell Proliferation

Treatment of NSCLC cells with this compound leads to a dose- and time-dependent inhibition of cell proliferation.

Cell Cycle Arrest

The accumulation of CKIs, particularly p27 and p21, following treatment with this compound, leads to the inhibition of cyclin-dependent kinases. This blocks the transition from the G0/G1 phase to the S phase of the cell cycle, resulting in G0/G1 arrest.[2] This cell cycle blockade is a direct consequence of the stabilization of key regulatory proteins.

Induction of Apoptosis

At higher concentrations, this compound has been shown to induce programmed cell death (apoptosis) in NSCLC cells.[2] This is mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

Induction of Cellular Senescence

Prolonged exposure to lower concentrations of this compound can induce a state of irreversible growth arrest known as cellular senescence in NSCLC cells.[2]

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound has been evaluated in a preclinical xenograft mouse model using human A549 lung cancer cells. Daily intraperitoneal administration of this compound resulted in a significant, dose-dependent inhibition of tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Binding Affinity of this compound

| Compound | Target | KD (μM) |

| This compound | Skp2 | 28.77[2] |

Table 2: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | 24h IC50 (μM) | 48h IC50 (μM) | 72h IC50 (μM) |

| A549 | 3.0[2] | 2.5[2] | 0.7[2] |

| H1299 | 3.9[2] | 1.8[2] | 1.1[2] |

Table 3: In Vivo Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| This compound (Low Dose) | 15 | Daily (i.p.) for 14 days | 55[2] |

| This compound (High Dose) | 45 | Daily (i.p.) for 14 days | 64[2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of SCFSkp2 Action and Inhibition

Caption: The SCFSkp2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing In Vitro Efficacy

Caption: A generalized workflow for the in vitro characterization of this compound.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.

Experimental Protocols

The following are representative, detailed protocols for the key experiments cited in the characterization of this compound.

Cell Proliferation (MTT) Assay

-

Cell Seeding: Seed A549 or H1299 cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Skp2, p27, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with this compound for the indicated times. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software (e.g., ModFit LT or FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject A549 cells (e.g., 5 x 106 cells in a mixture of medium and Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound (e.g., 15 or 45 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 14 days).

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

-

Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. The tumors can be further processed for histological or biomarker analysis.

Conclusion

This compound is a potent and specific inhibitor of the SCFSkp2 E3 ubiquitin ligase complex. Its mechanism of action involves the direct binding to Skp2, leading to the stabilization of key tumor suppressor proteins such as p27 and p21. This results in a cascade of anti-proliferative cellular events, including cell cycle arrest, apoptosis, and senescence. Preclinical studies in a lung cancer xenograft model have demonstrated significant anti-tumor efficacy. These findings underscore the therapeutic potential of targeting the SCFSkp2 complex with small molecule inhibitors like this compound for the treatment of cancers characterized by Skp2 overexpression. Further investigation and development of this and similar compounds are warranted.

References

An In-depth Technical Guide to the SCFSkp2 E3 Ligase: Core Functions, Regulation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The Skp1-Cul1-F-box (SCF) complex containing the F-box protein S-phase kinase-associated protein 2 (Skp2) is a pivotal E3 ubiquitin ligase that plays a critical role in the regulation of cellular processes, most notably cell cycle progression and protein degradation. Its dysregulation is frequently implicated in the pathogenesis of numerous human cancers, making it a subject of intense research and a promising target for therapeutic intervention. This guide provides a comprehensive overview of the SCFSkp2 E3 ligase, its mechanism of action, key substrates, regulatory networks, and the experimental methodologies used to investigate its function.

Core Function and Architecture of the SCFSkp2 Complex

The SCFSkp2 complex is a multi-subunit E3 ubiquitin ligase, which functions as the substrate recognition component of the ubiquitin-proteasome system (UPS). The primary role of an E3 ligase is to facilitate the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a specific substrate protein. This polyubiquitination marks the substrate for degradation by the 26S proteasome, thereby controlling the protein's abundance and activity.

The SCFSkp2 complex is composed of four core subunits:

-

Skp1 (S-phase kinase-associated protein 1): An adaptor protein that bridges the F-box protein (Skp2) to the Cul1 scaffold.

-

Cul1 (Cullin-1): A scaffold protein that organizes the complex, binding to Skp1 at its N-terminus and the RING-box protein Rbx1 at its C-terminus.

-

Rbx1 (RING-box protein 1): A RING-finger protein that recruits the ubiquitin-loaded E2 conjugating enzyme.

-

Skp2 (S-phase kinase-associated protein 2): An F-box protein that serves as the substrate receptor, providing specificity to the complex. Skp2 recognizes and binds to specific target proteins that are typically phosphorylated, targeting them for ubiquitination.[1][2]

The assembly of these components forms an active E3 ligase that efficiently targets a range of cellular proteins for degradation.

Key Substrates and Cellular Functions

The oncogenic nature of Skp2 stems from its role in targeting several tumor suppressor proteins and cell cycle inhibitors for degradation.[1][3] By controlling the levels of these key regulators, SCFSkp2 promotes cell cycle progression, proliferation, and survival.[1]

Primary Functions:

-

Cell Cycle Regulation: SCFSkp2 is a master regulator of the G1/S phase transition. It targets cyclin-dependent kinase (CDK) inhibitors such as p27Kip1 and p21Cip1 for degradation.[1][3][4][5] The destruction of these inhibitors allows for the activation of Cyclin E-Cdk2 complexes, which is essential for entry into S phase.[6]

-

Cancer Progression and Metastasis: Overexpression of Skp2 is a common feature in many human cancers and often correlates with poor prognosis.[1][3][4] Beyond cell cycle control, Skp2 can promote cancer cell survival and glycolysis through the ubiquitination and activation of Akt.[7][8] It also has E3-ligase independent functions, such as promoting cell migration and metastasis by regulating RhoA transcription.[1]

-

Cellular Senescence: Skp2 plays a role in bypassing cellular senescence, a critical barrier to tumorigenesis. Inhibition of Skp2 can trigger p53-independent cellular senescence.[9]

The table below summarizes the major substrates of SCFSkp2 and their cellular roles.

| Substrate | Protein Class | Function of Substrate | Consequence of Degradation |

| p27Kip1 | CDK Inhibitor | Inhibits Cyclin E/A-Cdk2 complexes, arresting cells in G1.[4][6] | Promotes G1/S transition and cell proliferation.[1] |

| p21Cip1 | CDK Inhibitor | Inhibits various Cyclin-Cdk complexes; involved in G1/S and G2/M checkpoints.[1][7] | Facilitates cell cycle progression. |

| p57Kip2 | CDK Inhibitor | Primarily inhibits G1 Cyclin-Cdk complexes.[5] | Promotes cell proliferation. |

| p130 | Pocket Protein Family | Tumor suppressor that binds E2F transcription factors, repressing G1/S gene expression.[1] | Promotes entry into S phase. |

| Akt | Kinase | Promotes cell survival, growth, and glycolysis.[7] | K63-linked ubiquitination by Skp2 leads to Akt activation, not degradation.[7][9] |

| c-Myc | Transcription Factor | Proto-oncogene that drives cell proliferation and growth. | Regulates c-Myc protein turnover and activity.[10] |

| Cyclin D1 | Cyclin | Key regulator of G1 progression. | Contributes to cell cycle control.[11] |

| Cyclin E | Cyclin | Activates Cdk2 to drive S phase entry. | Regulates Cyclin E levels.[11] |

Regulation of SCFSkp2 Activity

The activity of the SCFSkp2 E3 ligase is tightly controlled at multiple levels to ensure proper cell cycle timing and prevent uncontrolled proliferation.

-

Transcriptional Control: The expression of the SKP2 gene is itself cell cycle-regulated, peaking at the G1/S boundary.

-

Post-Translational Modification of Skp2: The stability and activity of the Skp2 protein are regulated by phosphorylation. For example, Akt and Cdk2 can phosphorylate Skp2, which prevents its degradation by another E3 ligase complex, the Anaphase-Promoting Complex/Cyclosome (APC/Cdh1).[12] This creates a positive feedback loop that enhances Skp2 activity.

-

Complex Assembly and Neddylation: The assembly and activity of the SCF complex are dependent on the neddylation of Cul1. Neddylation is a process analogous to ubiquitination where the ubiquitin-like protein NEDD8 is attached to Cul1. This modification induces a conformational change that is required for ligase activity.[13] The PTEN/PI 3-kinase signaling pathway and Cyclin D1 have been shown to regulate the assembly of the SCFSkp2 complex by modulating Cul1 neddylation.[14]

Therapeutic Targeting of SCFSkp2

Given its role as an oncoprotein that is overexpressed in many cancers, inhibiting the SCFSkp2 E3 ligase is a promising strategy for cancer therapy.[6][9] The goal of such inhibitors is to prevent the degradation of tumor suppressors like p27, thereby restoring cell cycle control and inducing cell-cycle arrest or apoptosis in cancer cells.[4][15]

Several approaches are being explored:

-

Inhibiting the Skp2-Skp1 Interaction: Small molecules have been developed to bind to Skp2 and prevent its interaction with Skp1, which is necessary for the formation of a functional SCF complex.[9]

-

Blocking the Substrate-Binding Pocket: Compounds have been designed to block the pocket on Skp2/Cks1 where p27 binds, thus specifically preventing p27 ubiquitination.[6]

-

Inhibiting Cullin Neddylation: Neddylation inhibitors, such as pevonedistat (MLN4924), prevent the activation of all Cullin-RING ligases, including SCFSkp2, leading to the accumulation of their substrates.[16]

These targeted inhibitors have the potential to be more specific and less toxic than general proteasome inhibitors.[4][6]

Experimental Protocols

Investigating the SCFSkp2 E3 ligase requires a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Ubiquitination Assay

This assay directly assesses the ability of the SCFSkp2 complex to ubiquitinate a substrate in a controlled, cell-free environment.

Objective: To determine if a substrate of interest is directly ubiquitinated by the SCFSkp2 E3 ligase.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH3)

-

Recombinant, purified SCFSkp2/Cks1 complex

-

Recombinant, purified substrate protein (e.g., p27)

-

Ubiquitin

-

ATP solution (2 mM)

-

10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

SDS-PAGE loading buffer

-

Antibodies for Western blotting (anti-substrate, anti-ubiquitin)

Procedure:

-

Reaction Setup: On ice, assemble the ubiquitination reaction in a microcentrifuge tube. A typical 50 µL reaction is as follows:

-

E1 Enzyme: 50-100 nM

-

E2 Enzyme: 0.5-1 µM

-

SCFSkp2 E3 Ligase: 25-100 nM

-

Substrate: 200-500 nM

-

Ubiquitin: 5-10 µM

-

10x Ubiquitination Buffer: 5 µL

-

10x ATP Solution: 5 µL

-

Nuclease-free water to a final volume of 50 µL.

-

Negative Control: Prepare a parallel reaction lacking ATP or the E3 ligase to ensure ubiquitination is dependent on these components.

-

-

Incubation: Mix the components gently and incubate the reaction at 37°C for 30-90 minutes.

-

Termination: Stop the reaction by adding 12.5 µL of 5x SDS-PAGE loading buffer.

-

Analysis: Boil the samples at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Western Blotting: Probe the membrane with an antibody specific to the substrate. A ladder of higher molecular weight bands above the unmodified substrate indicates polyubiquitination. The result can be confirmed by blotting with an anti-ubiquitin antibody.[17][18]

Protocol 2: Co-Immunoprecipitation (Co-IP)

This assay is used to demonstrate the physical interaction between Skp2 and its putative substrates within a cell.

Objective: To detect the in vivo interaction between Skp2 and a target protein.

Materials:

-

Cultured cells expressing the proteins of interest.

-

Ice-cold PBS.

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

-

Primary antibody against Skp2 (for IP).

-

Isotype-matched IgG as a negative control.

-

Protein A/G-coupled agarose or magnetic beads.

-

Wash Buffer (similar to Lysis Buffer but with lower detergent concentration).

-

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).

-

Antibodies for Western blotting (anti-Skp2, anti-target protein).

Procedure:

-

Cell Lysis: Lyse cultured cells with ice-cold Co-IP Lysis Buffer. Incubate on ice for 20-30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. This step removes proteins that non-specifically bind to the beads. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-Skp2 antibody (or IgG control) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with rotation.

-

Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 min). Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elution: Elute the bound proteins from the beads by resuspending them in 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blot analysis using antibodies against the target protein and Skp2. A band for the target protein in the Skp2 IP lane (but not the IgG control lane) indicates an interaction.[16][19]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content. It is a powerful tool to measure the functional consequences of altering Skp2 activity.

Objective: To analyze the effect of Skp2 overexpression or inhibition on cell cycle progression.

Materials:

-

Cultured cells (treated with Skp2 inhibitor, siRNA, or overexpression vector).

-

Ice-cold PBS.

-

Fixation Solution: 70% ethanol, ice-cold.

-

Staining Solution: Propidium Iodide (PI) staining buffer (e.g., PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100).

-

Flow cytometer.

Procedure:

-

Cell Harvest: Harvest cells (both adherent and floating) and collect them by centrifugation (e.g., 300 x g for 5 minutes).

-

Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Fixation: Resuspend the cell pellet in ~500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This prevents clumping.

-

Storage: Fixed cells can be stored at 4°C for at least 2 hours, and often for several days.[20]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS.

-

Resuspension: Resuspend the cell pellet in 300-500 µL of PI Staining Solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes. The RNase A is crucial for degrading RNA, ensuring that PI only binds to DNA.

-

Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[21]

-

Data Interpretation: A histogram of fluorescence intensity will show distinct peaks. The first peak represents cells in G0/G1 phase (2n DNA content), the second peak represents cells in G2/M phase (4n DNA content), and the region between these peaks represents cells in S phase (actively replicating DNA).[22] Inhibition of Skp2 is expected to cause an accumulation of cells in the G0/G1 phase.

References

- 1. Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis | Semantic Scholar [semanticscholar.org]

- 4. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Inhibitors of SCF-Skp2/Cks1 E3 Ligase Block Estrogen-Induced Growth Stimulation and Degradation of Nuclear p27kip1: Therapeutic Potential for Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Skp2-SCF E3 ligase regulates Akt ubiquitination, glycolysis, Herceptin sensitivity and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aminer.org [aminer.org]

- 9. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SCF E3 Ubiquitin Ligases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies [frontiersin.org]

- 14. Regulation of SCF(SKP2) ubiquitin E3 ligase assembly and p27(KIP1) proteolysis by the PTEN pathway and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting the p27 E3 ligase SCF(Skp2) results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. docs.abcam.com [docs.abcam.com]

- 18. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 21. nanocellect.com [nanocellect.com]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of SCFSkp2-IN-2: A Targeted Approach to Inhibit the Skp2 E3 Ligase

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, a key regulator of cell cycle progression and cellular homeostasis.[1][2] Overexpression of Skp2 is a hallmark of numerous human cancers, correlating with poor prognosis and therapeutic resistance.[3][4] This has positioned Skp2 as a compelling target for anticancer drug development. This whitepaper details the discovery and development of SCFSkp2-IN-2 (also known as AAA-237), a small molecule inhibitor of Skp2. We will explore its mechanism of action, summarize key preclinical data, and provide an overview of the experimental protocols utilized in its characterization.

Introduction: The SCF/Skp2 Complex as a Therapeutic Target

The SCF E3 ubiquitin ligase complex facilitates the ubiquitination and subsequent proteasomal degradation of various target proteins, thereby controlling critical cellular processes.[1] The specificity of the SCF complex is conferred by the F-box protein, which acts as a substrate recognition component.[2] Skp2, an F-box protein, primarily targets tumor suppressor proteins such as p27Kip1 and p21Cip1 for degradation, thereby promoting the transition from the G1 to S phase of the cell cycle.[1][5] Dysregulation of the Skp2 pathway, often through overexpression, leads to uncontrolled cell proliferation, a defining characteristic of cancer.[2][3] Therefore, the development of small molecule inhibitors that can disrupt the function of the SCF/Skp2 complex represents a promising therapeutic strategy.

Discovery of this compound

This compound (also identified as compound AAA-237) was identified through screening efforts aimed at discovering potent and selective inhibitors of the Skp2 E3 ligase.[6] The primary therapeutic rationale was to develop a compound capable of preventing the interaction between Skp2 and Skp1, a crucial step for the assembly and activity of the SCF/Skp2 complex.[7]

Mechanism of Action

This compound exerts its inhibitory effect through a dual mechanism of action. The primary mode of action is the prevention of the assembly of the Skp2-Skp1 complex by directly binding to Skp2.[7] Additionally, it can also act on pre-existing Skp1-Skp2 complexes.[7] This disruption of the SCF/Skp2 complex formation abrogates the E3 ligase activity of Skp2, leading to the accumulation of its downstream targets, most notably the cyclin-dependent kinase inhibitor p27.[6][7] The stabilization of p27 results in cell cycle arrest at the G0/G1 checkpoint.[6] Furthermore, this compound has been shown to induce apoptosis and cellular senescence in non-small cell lung cancer (NSCLC) cells.[6]

The following diagram illustrates the proposed mechanism of action:

Caption: Mechanism of this compound Action.

Preclinical Data Summary

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models.

In Vitro Activity

| Parameter | Value | Cell Lines | Reference |

| Binding Affinity (KD) | 28.77 µM | - | [6] |

| Proliferation Inhibition (IC50) | 0.3-3 µM (Dose-dependent) | A549, H1299 | [6] |

| Cell Cycle Arrest | G0/G1 phase | A549, H1299 | [6] |

| Apoptosis Induction | Dose and time-dependent | A549, H1299 | [6] |

| Senescence Induction | Observed at 0.3 µM | NSCLC cells | [6] |

In Vivo Activity

| Animal Model | Dosing Regimen | Tumor Growth Inhibition | Key Biomarker Changes | Reference |

| A549 Xenograft (Mice) | 15 or 45 mg/kg; i.p.; daily for 14 days | 55% (low dose), 64% (high dose) | ↓Ki67, ↓Skp2, ↓Bcl-2, ↑p27, ↑cleaved caspase 3/9, ↑PARP, ↑Bax | [6] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of key experimental protocols used in the characterization of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Skp2-Skp1 Interaction

This assay is designed to screen for inhibitors of the Skp2-Cks1 interaction, which is a component of the larger SCF complex.[8][9][10]

Principle: The assay utilizes fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). GST-tagged Skp1/Skp2 complex and His6-tagged Cks1 are used. Anti-GST-Europium and anti-His6-d2 antibodies bring the donor and acceptor into proximity when Skp2 and Cks1 interact, resulting in a high FRET signal. Inhibitors of this interaction will disrupt the FRET, leading to a decrease in the signal.[10]

Workflow:

Caption: HTRF Assay Workflow.

Detailed Protocol: A detailed protocol for a similar HTRF assay can be found in the literature.[10][11] Key steps involve the preparation of reagents, including the tagged proteins and antibodies, followed by incubation with the test compound and subsequent measurement of the HTRF signal.

In Vitro Ubiquitination Assay

This assay is used to directly assess the E3 ligase activity of the SCF/Skp2 complex.[12][13][14]

Principle: The assay reconstitutes the ubiquitination cascade in vitro, including E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), the SCF/Skp2 E3 ligase complex, ubiquitin, and the substrate (e.g., p27). The ubiquitination of the substrate is then detected, typically by western blotting for high molecular weight polyubiquitinated species.

Workflow:

Caption: Ubiquitination Assay Workflow.

Detailed Protocol: A general protocol involves combining the purified enzymes, ubiquitin, substrate, and ATP in a reaction buffer, with or without the inhibitor, and incubating at 37°C. The reaction is then stopped, and the products are resolved by SDS-PAGE and analyzed by western blot.[12][13]

Cell Viability and Apoptosis Assays

These assays are used to determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

Cell Viability (MTT/CCK-8 Assay): Principle: These are colorimetric assays that measure cell metabolic activity. Viable cells reduce a tetrazolium salt (MTT or WST-8) to a colored formazan product, the amount of which is proportional to the number of living cells.

Apoptosis (Annexin V/PI Staining): Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Signaling Pathways Affected by this compound

Inhibition of Skp2 by this compound leads to the modulation of several key signaling pathways that are critical for cancer cell survival and proliferation.

Caption: Signaling Pathways Modulated by this compound.

The inhibition of Skp2 by this compound leads to the accumulation of p27, which in turn inhibits CDK2/Cyclin E activity and causes G1 cell cycle arrest.[6] Additionally, this compound has been shown to modulate the PI3K/Akt-FOXO1 signaling pathway, contributing to its pro-apoptotic effects.[6]

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anticancer therapeutics targeting the Skp2 E3 ligase. Its ability to induce cell cycle arrest, apoptosis, and senescence in cancer cells, coupled with its in vivo anti-tumor activity, underscores the potential of this therapeutic strategy. Further development will likely focus on optimizing the potency and pharmacokinetic properties of this compound class, as well as exploring its efficacy in a broader range of cancer types and in combination with other anticancer agents. The detailed experimental frameworks provided herein should serve as a valuable resource for researchers in the field of targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of the SCFSkp2 ubiquitin ligase in the degradation of p21Cip1 in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US10067143B2 - Ubiquitination assay - Google Patents [patents.google.com]

- 13. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The SCFSkp2 E3 Ubiquitin Ligase Complex

An In-depth Technical Guide on the Role of Skp2 in Cell Cycle Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: S-phase kinase-associated protein 2 (Skp2) is a critical E3 ubiquitin ligase component that plays a pivotal role in regulating cell cycle progression, primarily by targeting key cell cycle inhibitors for proteasomal degradation. As the substrate recognition subunit of the Skp1-Cul1-F-box (SCF) complex, Skp2's activity is tightly controlled throughout the cell cycle. Its dysregulation is a hallmark of numerous human cancers, leading to uncontrolled cell proliferation and tumor progression.[1][2][3][4] This overexpression often correlates with aggressive disease and poor patient prognosis, making Skp2 an attractive and compelling target for novel anticancer therapeutic strategies.[3][5][6][7] This document provides a comprehensive technical overview of Skp2's function, regulation, and significance in oncology, along with key experimental methodologies for its study.

The ubiquitin-proteasome system (UPS) is the principal mechanism for controlled protein degradation in eukaryotic cells, essential for maintaining cellular homeostasis and regulating processes like cell cycle progression.[8] The specificity of this system is conferred by E3 ubiquitin ligases, which recognize and bind to specific substrates. Skp2 is an F-box protein, a class of proteins that serve as the substrate-recognition component of the multi-protein SCF E3 ubiquitin ligase complex.[1][9][10][11]

The core SCFSkp2 complex consists of:

-

Skp1 (S-phase Kinase-associated Protein 1): An adaptor protein that links the F-box protein to the rest of the complex.[2][5]

-

Cul1 (Cullin 1): A scaffold protein that forms the backbone of the complex, binding to both Skp1 and the RING-finger protein Rbx1.[2][5]

-

Rbx1 (RING-box Protein 1): A RING-finger protein that recruits the ubiquitin-conjugating enzyme (E2), which carries activated ubiquitin.[2][5][11]

-

Skp2 (S-phase Kinase-associated Protein 2): The F-box protein that provides substrate specificity, binding directly to target proteins destined for ubiquitination.[1][10]

Once assembled, the SCFSkp2 complex facilitates the transfer of ubiquitin molecules from the E2 enzyme to the substrate. The resulting polyubiquitin chain (typically K48-linked) acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[1][8][9]

The Canonical Role of Skp2 in the G1/S Transition

The transition from the G1 (Gap 1) phase to the S (Synthesis) phase is a critical checkpoint in the cell cycle, and its deregulation is a common feature of cancer. Skp2's most well-characterized function is promoting this transition by targeting the cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27) for degradation.[1][12][13]

The process is tightly regulated:

-

p27 Function: In the G0/G1 phase, p27 is stable and binds to Cyclin E-CDK2 complexes, inhibiting their kinase activity and preventing premature entry into S phase.[1][8]

-

Phosphorylation Signal: For cells to progress into S phase, mitogenic signals lead to the activation of Cyclin E-CDK2, which then phosphorylates p27 on a key threonine residue (Thr187).[8][12][13]

-

Skp2 Recognition: This phosphorylation event creates a binding site for Skp2. The recognition and binding of phosphorylated p27 by Skp2 often requires an accessory protein, Cks1 (Cyclin-dependent kinase subunit 1).[8][10][14]

-

Ubiquitination and Degradation: Once bound, the SCFSkp2 complex polyubiquitinates p27. This marks p27 for degradation by the 26S proteasome, relieving the inhibition of Cyclin E-CDK2.[1]

-

S Phase Entry: The now fully active Cyclin E-CDK2 can phosphorylate its substrates, such as pRb, leading to the release of E2F transcription factors and the expression of genes required for DNA replication, thereby driving the cell into S phase.[1]

Dysregulation of this axis, particularly through Skp2 overexpression, leads to excessive degradation of p27, resulting in uncontrolled cell proliferation.[1][6]

Regulation of Skp2 Expression and Activity

To ensure orderly cell cycle progression, Skp2 levels and activity are themselves subject to stringent regulation. Skp2 abundance oscillates, being low in G0/G1, rising at the G1/S transition, peaking in S/G2, and declining in M phase.[1][15][16] This is achieved through both transcriptional and post-translational mechanisms.

Transcriptional Regulation:

-

E2F Transcription Factors: As cells prepare to enter S phase, activated E2F family members can bind to the Skp2 promoter and drive its transcription.[1][5]

-

Other Factors: Other transcription factors, including FoxM1 and GA-binding protein (GABP), have also been shown to regulate Skp2 expression in a cell cycle-dependent manner.[8][15]

Post-Translational Regulation:

-

Degradation by APC/CCdh1: During late M and early G1 phases, the Anaphase-Promoting Complex/Cyclosome (APC/C) in complex with its co-activator Cdh1 acts as the primary E3 ligase for Skp2.[8][17][18] APC/CCdh1 recognizes a destruction box (D-box) motif in Skp2, leading to its ubiquitination and degradation.[18][19] This keeps Skp2 levels low, allowing p27 to accumulate and maintain the G1 state.[8][17]

-

Stabilization by Phosphorylation: As cells approach the G1/S boundary, rising CDK2 and Akt activity leads to the phosphorylation of Skp2 at specific serine residues (e.g., Ser64 by CDK2, Ser72 by Akt).[8][19] This phosphorylation prevents Skp2 from interacting with Cdh1, thereby blocking its degradation and allowing it to accumulate for S phase entry.[8][19] Akt-mediated phosphorylation not only stabilizes Skp2 but also facilitates the formation of a functional SCF complex.[8]

References

- 1. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Skp2 expression and activity and its role in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SKP2 E3 ligase in urological malignancies: a critical regulator of the cell cycle and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Regulation of Skp2 Expression and Activity and Its Role in Cancer Progression | Semantic Scholar [semanticscholar.org]

- 6. pnas.org [pnas.org]

- 7. Skp2: A dream target in the coming age of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SCF complex - Wikipedia [en.wikipedia.org]

- 11. Frontiers | SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. docs.univr.it [docs.univr.it]

- 14. SKP2 - Wikipedia [en.wikipedia.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Effects of RNAi-induced Skp2 inhibition on cell cycle, apoptosis and proliferation of endometrial carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Control of the SCF(Skp2-Cks1) ubiquitin ligase by the APC/C(Cdh1) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the SCF/Skp2-p27Kip1 Degradation Pathway and its Inhibition by SCFSkp2-IN-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclin-dependent kinase (CDK) inhibitor p27Kip1 is a critical regulator of cell cycle progression, primarily controlling the transition from G1 to S phase. Its cellular levels are tightly regulated, mainly through ubiquitin-mediated proteasomal degradation. The Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex, with Skp2 as the substrate recognition subunit, is the primary mediator of p27Kip1 ubiquitination and subsequent degradation. Overexpression of Skp2 is a common feature in many human cancers, leading to decreased p27Kip1 levels and uncontrolled cell proliferation, making the SCF/Skp2 complex a compelling target for cancer therapy. This guide provides a detailed overview of the p27Kip1 degradation pathway, the mechanism of the small molecule inhibitor SCFSkp2-IN-2, quantitative data on its activity, and detailed protocols for key experimental assays used to study this pathway.

The SCF/Skp2-p27Kip1 Degradation Pathway

The degradation of p27Kip1 is a multi-step process orchestrated by the SCF/Skp2 E3 ubiquitin ligase complex, ensuring the timely progression of the cell cycle.[1][2]

1.1. Core Components of the SCF/Skp2 Complex

The SCF complex is a multi-protein E3 ubiquitin ligase that catalyzes the ubiquitination of proteins targeted for destruction by the 26S proteasome.[3] It consists of three core subunits and a variable F-box protein that determines substrate specificity.[3]

-

Skp1 (S-phase Kinase-associated Protein 1): An adaptor protein that links the F-box protein to the Cullin-1 scaffold.[3]

-

Cul1 (Cullin-1): A scaffold protein that holds the complex together, binding Skp1 at its N-terminus and Rbx1 at its C-terminus.[3][4]

-

Rbx1 (RING-Box Protein 1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme, facilitating the transfer of ubiquitin to the substrate.[3]

-

Skp2 (S-phase Kinase-associated Protein 2): The F-box protein that specifically recognizes and binds to the substrate, in this case, a phosphorylated form of p27Kip1.[3][5]

1.2. The Degradation Cascade

The targeted degradation of p27Kip1 is initiated by phosphorylation and requires several sequential events:

-

Phosphorylation of p27Kip1: For p27Kip1 to be recognized by Skp2, it must first be phosphorylated on a key threonine residue, Thr187, by active Cyclin E/A-Cdk2 complexes during the late G1 and early S phases.[1][6]

-

Cks1-Mediated Recognition: The accessory protein Cks1 (Cyclin kinase subunit 1) is essential for the high-affinity binding of phosphorylated p27Kip1 to Skp2.[2][7] Cks1 acts as a docking factor, stabilizing the interaction.

-

SCF/Skp2-Mediated Ubiquitination: The phosphorylated p27Kip1, bound to Skp2-Cks1, is brought into proximity with the E2 enzyme recruited by Rbx1. This allows for the covalent attachment of a polyubiquitin chain to p27Kip1.[8]

-

Proteasomal Degradation: The polyubiquitinated p27Kip1 is then recognized and degraded by the 26S proteasome, leading to a drop in p27Kip1 levels and allowing the cell to proceed into S phase.

The following diagram illustrates this signaling pathway.

Caption: The SCF/Skp2-mediated p27Kip1 ubiquitination and degradation pathway.

This compound: A Pharmacological Inhibitor

Given the oncogenic role of Skp2, significant effort has been directed toward developing small molecule inhibitors. This compound (also known as Compound AAA-237) is one such inhibitor that has demonstrated anti-tumor activity by targeting this pathway.[9]

2.1. Mechanism of Action

This compound functions by directly binding to Skp2, thereby inhibiting its E3 ligase activity.[9] This inhibition prevents the proper assembly and function of the SCF complex, possibly by disrupting the crucial interaction between Skp2 and Skp1.[10] As a result, p27Kip1 is not ubiquitinated, leading to its stabilization and accumulation within the cell. The elevated levels of p27Kip1 then effectively inhibit Cdk2 activity, causing cells to arrest at the G1/S checkpoint.[9] This ultimately suppresses cell proliferation and can induce apoptosis and cellular senescence in cancer cells.[9]

2.2. Quantitative Data

The following tables summarize the reported quantitative data for this compound and its effects on non-small cell lung cancer (NSCLC) cells.

Table 1: Binding Affinity and Cellular Potency of this compound

| Parameter | Value | Cell Lines | Conditions | Reference |

|---|---|---|---|---|

| Binding Affinity (KD) | 28.77 µM | N/A (Biochemical) | N/A | [9] |

| IC50 (24h) | 3.0 µM | A549 | Cell Proliferation | [9] |

| IC50 (48h) | 2.5 µM | A549 | Cell Proliferation | [9] |

| IC50 (72h) | 0.7 µM | A549 | Cell Proliferation | [9] |

| IC50 (24h) | 3.9 µM | H1299 | Cell Proliferation | [9] |

| IC50 (48h) | 1.8 µM | H1299 | Cell Proliferation | [9] |

| IC50 (72h) | 1.1 µM | H1299 | Cell Proliferation |[9] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Model | Dosing Schedule | Reference |

|---|---|---|---|---|

| Tumor Growth Inhibition | 55% | A549 Xenograft | 15 mg/kg, i.p., daily for 14 days | [9] |

| Tumor Growth Inhibition | 64% | A549 Xenograft | 45 mg/kg, i.p., daily for 14 days |[9] |

Key Experimental Methodologies

Studying the SCF/Skp2-p27Kip1 pathway and its inhibitors involves a combination of biochemical and cell-based assays. The following diagram and protocols outline a typical experimental workflow.

Caption: A typical experimental workflow for validating an SCF/Skp2 inhibitor.

3.1. In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination machinery in a test tube to directly measure the E3 ligase activity of the SCF/Skp2 complex towards its substrate, p27Kip1.

-

Objective: To determine if a compound directly inhibits the polyubiquitination of p27Kip1 by the SCF/Skp2 complex.

-

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH3)

-

Recombinant SCF/Skp2/Cks1 complex components (or immunopurified complex)

-

Recombinant p27Kip1 substrate (often 35S-methionine labeled or tagged)

-

Ubiquitin

-

ATP solution (10 mM)

-

Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.6, 5 mM MgCl2, 1 mM DTT)

-

Test inhibitor (e.g., this compound) and vehicle control (DMSO)

-

5X SDS-PAGE loading buffer

-

-

Protocol:

-

Prepare a master mix containing reaction buffer, ATP, ubiquitin, E1, and E2 enzymes on ice.

-

In separate tubes, add the p27Kip1 substrate and the purified SCF/Skp2/Cks1 complex.

-

Add the test inhibitor or vehicle control to the respective tubes and incubate briefly (e.g., 15 minutes at room temperature) to allow for binding.

-

Initiate the reaction by adding the master mix to each tube.

-

Incubate the reaction at 30°C for 60-90 minutes.

-

Stop the reaction by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Analyze the samples by SDS-PAGE followed by autoradiography (for 35S-labeled substrate) or Western blotting with an anti-p27 or anti-ubiquitin antibody.

-

3.2. Co-Immunoprecipitation (Co-IP)

This technique is used to assess protein-protein interactions within a cell lysate, such as the interaction between Skp1 and Skp2.

-

Objective: To determine if an inhibitor disrupts the formation of the SCF/Skp2 complex by preventing the binding of Skp2 to Skp1.[6][10]

-

Materials:

-

Cultured cells treated with inhibitor or vehicle.

-

Cell lysis buffer (non-denaturing, e.g., RIPA buffer with protease/phosphatase inhibitors).

-

Primary antibody against one of the target proteins (e.g., anti-Skp1).

-

Isotype control IgG.

-

Protein A/G magnetic beads or agarose resin.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 1X SDS-PAGE loading buffer).

-

-

Protocol:

-

Treat cells with the desired concentration of inhibitor or vehicle for a specified time.

-

Harvest and lyse the cells on ice. Centrifuge to pellet cell debris and collect the supernatant (lysate).

-

Pre-clear the lysate by incubating with beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Skp1) or isotype control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

-

Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by resuspending in loading buffer and boiling for 5-10 minutes.

-

Analyze the eluates and a sample of the input lysate by Western blotting using an antibody against the interacting protein (e.g., anti-Skp2).

-

Expected Outcome: The amount of Skp2 detected in the Skp1 immunoprecipitate will be lower in cells treated with an effective inhibitor compared to vehicle-treated cells, indicating a disruption of the Skp1-Skp2 interaction.[6]

-

3.3. Western Blotting for Protein Levels

A standard technique to measure the relative abundance of specific proteins in a cell lysate.

-

Objective: To measure the accumulation of p27Kip1 and potential changes in Skp2 levels following inhibitor treatment.

-

Materials:

-

Cell lysates from inhibitor-treated and control cells.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p27Kip1, anti-Skp2, and a loading control like anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

-

Protocol:

-

Prepare cell lysates and determine protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.[12]

-

Transfer the separated proteins from the gel to a membrane.[12]

-

Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Incubate the membrane with the primary antibody (e.g., anti-p27Kip1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity and normalize to the loading control.

-

Expected Outcome: Treatment with this compound should lead to a dose- and time-dependent increase in the protein levels of p27Kip1.[9]

-

3.4. Cell Cycle Analysis by Flow Cytometry

This technique measures the DNA content of individual cells to determine their distribution across the different phases of the cell cycle.

-

Objective: To determine if the accumulation of p27Kip1 induced by an inhibitor leads to cell cycle arrest, typically in the G1 phase.

-

Materials:

-

Cultured cells treated with inhibitor or vehicle.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., ice-cold 70% ethanol).

-

DNA staining solution (e.g., PBS containing propidium iodide (PI) and RNase A).

-

Flow cytometer.

-

-

Protocol:

-

Treat cells with the inhibitor or vehicle for the desired time (e.g., 24-48 hours).

-

Harvest cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.

-

Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate for at least 2 hours at -20°C.

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cells in the PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to model the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

References

- 1. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SCF complex - Wikipedia [en.wikipedia.org]

- 4. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the SCFSkp2 ubiquitin ligase in the degradation of p21Cip1 in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

- 13. antibodiesinc.com [antibodiesinc.com]

- 14. Overexpression of p27KIP1 induced cell cycle arrest in G1 phase and subsequent apoptosis in HCC-9204 cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Skp2 Inhibitors in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-phase kinase-associated protein 2 (Skp2) is a critical component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex, playing a pivotal role in cell cycle progression and tumorigenesis.[1][2][3] Its primary oncogenic function lies in targeting various tumor suppressor proteins, most notably p27Kip1, for ubiquitination and subsequent proteasomal degradation.[1][2][3][4] Overexpression of Skp2 is a common feature in a wide array of human cancers and is frequently associated with poor prognosis, drug resistance, and tumor metastasis.[5][6][7] Consequently, the development of small molecule inhibitors targeting Skp2 has emerged as a promising therapeutic strategy in oncology. This guide provides a comprehensive overview of the core principles of Skp2 inhibition, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

The Role of Skp2 in Cancer Pathogenesis

Skp2 is the substrate recognition subunit of the SCFSkp2 E3 ligase complex.[1][2][3] Its overexpression leads to the accelerated degradation of key cell cycle inhibitors, thereby promoting uncontrolled cell proliferation.

Key Substrates and Functions:

-

Proteolytic (K48-linked ubiquitination):

-

p27Kip1: A cyclin-dependent kinase (CDK) inhibitor that negatively regulates the G1/S phase transition. Skp2-mediated degradation of p27 is a canonical step in cell cycle progression.[2][4][5]

-

p21Cip1 and p57Kip2: Other members of the Cip/Kip family of CDK inhibitors also targeted by Skp2.[2][8]

-

FOXO1: A forkhead box transcription factor that acts as a tumor suppressor by promoting apoptosis and cell cycle arrest.[5][7][9]

-

c-Myc: An oncoprotein that is also regulated by Skp2-mediated degradation.[7][8]

-

-

Non-Proteolytic (K63-linked ubiquitination):

-

E3 Ligase-Independent Functions:

Therapeutic Rationale for Skp2 Inhibition

The multifaceted role of Skp2 in promoting tumorigenesis makes it an attractive target for cancer therapy. Inhibition of Skp2 can lead to a variety of anti-cancer effects:

-

Cell Cycle Arrest: The primary consequence of Skp2 inhibition is the stabilization and accumulation of p27, leading to a G1 phase cell cycle arrest.[2][8]

-

Induction of Senescence and Apoptosis: Skp2 inhibition can trigger p53-independent cellular senescence and apoptosis.[10][11][12]

-

Suppression of Cancer Stem Cells: Skp2 has been shown to be crucial for the maintenance and self-renewal of cancer stem cell populations. Its inhibition can diminish these traits.[10][11]

-

Overcoming Drug Resistance: Skp2 overexpression is linked to resistance to various chemotherapeutic agents and targeted therapies.[5][9][13][14] Skp2 inhibitors can re-sensitize resistant cancer cells to these treatments.[9][13]

-

Inhibition of Metastasis: By regulating proteins such as RhoA, Skp2 plays a role in cell migration and invasion.[3][5]

Skp2 Signaling Pathways

The activity of the SCFSkp2 complex is tightly regulated by upstream signaling pathways, and its downstream effects propagate through multiple oncogenic networks.

Caption: Skp2 signaling network in cancer.

Preclinical Skp2 Inhibitors

A number of small molecule inhibitors of Skp2 have been identified through various discovery platforms, including high-throughput screening and in silico virtual screening.[10][15][16] These inhibitors typically function by disrupting critical protein-protein interactions within the SCFSkp2 complex.

Table 1: Summary of Preclinical Skp2 Inhibitors

| Compound Class/Name | Mechanism of Action | Reported In Vitro Activity | Reported In Vivo Activity | Reference(s) |

| SZL-P1-41 (Compound #25) | Disrupts Skp2-Skp1 interaction by binding to the F-box domain of Skp2. | Inhibits proliferation of various cancer cell lines; induces senescence and apoptosis; suppresses cancer stem cell self-renewal. | Inhibits prostate and lung tumor growth in xenograft models. | [10][11][12][16] |

| SKPin C1 | Inhibits Skp2 E3 ligase activity. | Inhibits proliferation of uveal melanoma, lung cancer, and T-ALL cells; induces apoptosis in metastatic melanoma and breast cancer cells. | Inhibits uveal melanoma and lung cancer growth in vivo. | [17] |

| 1,3-Diphenylpyrazines | Disrupts Skp2-Cks1 interaction. | Inhibit proliferation and migration in prostate and gastric cancer cells. | Show efficacy in prostate and gastric xenograft models. | [18][19] |

| [1][5][10]Triazolo[1,5-a]pyrimidines (e.g., E35) | Disrupts Skp2-Cks1 interaction. | Inhibit proliferation and migration in prostate and gastric cancer cells; induce S-phase arrest. | E35 shows efficacy in gastric xenograft models. | [19][20] |

| Betulinic Acid (BA) | Binds to Skp2, decreasing its stability and preventing Skp2-Skp1 interaction. | Antitumor activity demonstrated. | Phase 1 clinical trials for metastatic melanoma have been conducted. | [21] |

| MLN4924 (Pevonedistat) | Neddylation inhibitor; inactivates the SCFSkp2 complex by blocking Cullin neddylation. | Decreases Skp2 protein levels in prostate cancer cell lines. | Shows efficacy in various preclinical cancer models. | [17] |

| DT204 | Reduces Skp2 binding to Cullin-1, preventing its incorporation into the SCF complex. | Increases p27 levels; sensitizes bortezomib-resistant multiple myeloma cells. | Synergistic anti-myeloma activity with bortezomib in xenograft models. | [8][17] |

Experimental Protocols and Methodologies

The evaluation of Skp2 inhibitors involves a range of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Ubiquitination Assay

This assay directly measures the E3 ligase activity of the SCFSkp2 complex.

Objective: To determine if a compound inhibits the ubiquitination of a Skp2 substrate (e.g., p27).

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH3, UbcH5)

-

Recombinant SCFSkp2 complex

-

Recombinant substrate (e.g., phosphorylated p27)

-

Ubiquitin

-

ATP

-

Test compound

-

Reaction buffer

-

Anti-p27 or anti-ubiquitin antibody for Western blotting

Procedure:

-

Assemble the ubiquitination reaction mixture containing E1, E2, SCFSkp2, ubiquitin, ATP, and the substrate in the reaction buffer.

-

Add the test compound at various concentrations (a DMSO control should be included).

-

Incubate the reaction at 30-37°C for a specified time (e.g., 60-90 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot analysis using an antibody against the substrate (p27) to visualize the appearance of higher molecular weight polyubiquitinated forms.

Caption: Workflow for an in vitro ubiquitination assay.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to assess the disruption of protein-protein interactions, such as Skp2-Skp1 or Skp2-Cks1.

Objective: To determine if a compound disrupts the interaction between Skp2 and its binding partners.

Materials:

-

Cancer cell line expressing endogenous or tagged Skp2

-

Cell lysis buffer

-

Antibody against one of the proteins in the complex (e.g., anti-Skp2)

-

Protein A/G agarose beads

-

Test compound

-

Wash buffers

-

SDS-PAGE loading buffer

Procedure:

-

Treat cells with the test compound or DMSO for a specified time.

-

Lyse the cells and collect the protein lysate.

-

Incubate the lysate with the primary antibody to form an antibody-protein complex.

-

Add protein A/G beads to pull down the antibody-protein complex.

-

Wash the beads to remove non-specific binding proteins.

-

Elute the protein complexes from the beads using SDS-PAGE loading buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the interacting proteins (e.g., anti-Skp1, anti-Cks1). A reduction in the co-precipitated protein in the compound-treated sample indicates disruption of the interaction.

Cell Viability and Proliferation Assays

Standard assays are used to measure the effect of Skp2 inhibitors on cancer cell growth.

-

MTT/XTT Assays: Colorimetric assays to measure metabolic activity as an indicator of cell viability.

-

BrdU Incorporation Assay: Measures DNA synthesis as a marker of cell proliferation.

-

Colony Formation Assay: Assesses the long-term ability of single cells to proliferate and form colonies.

In Vivo Xenograft Models

These models are crucial for evaluating the anti-tumor efficacy of Skp2 inhibitors in a living organism.

Objective: To assess the effect of a Skp2 inhibitor on tumor growth in vivo.

Procedure:

-

Implant human cancer cells (e.g., prostate, lung, breast) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Allow tumors to establish to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer the Skp2 inhibitor (e.g., via oral gavage, intraperitoneal injection) or vehicle control according to a predetermined schedule and dose.

-

Measure tumor volume regularly using calipers.

-

Monitor animal body weight and general health.

-

At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blotting for p27 levels, immunohistochemistry).

Future Directions and Conclusion

The development of Skp2 inhibitors represents a highly promising avenue for cancer therapy. While no Skp2 inhibitors are currently in clinical trials, extensive preclinical evidence supports their potential, particularly for cancers with defined molecular vulnerabilities such as RB1 loss or Skp2 overexpression.[19][22]

Key future directions include:

-

Improving Potency and Selectivity: Further optimization of existing lead compounds is needed to achieve sub-micromolar potency and high selectivity against other F-box proteins.[19]

-

Biomarker Development: Identifying predictive biomarkers, such as Skp2 expression levels or the status of downstream substrates like p27, will be crucial for patient stratification in future clinical trials.[19]

-

Combination Therapies: Exploring the synergistic effects of Skp2 inhibitors with standard chemotherapy, targeted therapies, and immunotherapy is a key area of investigation.[9][16][22]

-

Development of PROTACs: Proteolysis-targeting chimeras (PROTACs) that induce the degradation of Skp2 are an emerging and potentially more effective therapeutic strategy.[9]

References

- 1. Skp2 Inhibitors: Novel Anticancer Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 7. article.imrpress.com [article.imrpress.com]

- 8. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Emerging Roles of SKP2 in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Emerging Roles of SKP2 in Cancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Skp2: A dream target in the coming age of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Targeting the Skp2-Cks1 protein-protein interaction: structures, assays, and preclinical inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture and Mechanism of SCFSkp2-IN-2: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the structural features and mechanism of action of SCFSkp2-IN-2 (also known as AAA-237), a potent inhibitor of the S-phase kinase-associated protein 2 (Skp2). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.

This compound has emerged as a significant tool compound for studying the Skp2-mediated ubiquitin-proteasome pathway and as a potential therapeutic agent. It directly binds to Skp2, a critical F-box protein and a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, leading to its proteasomal degradation.[1][2] This action disrupts key oncogenic signaling pathways, culminating in cell cycle arrest, apoptosis, and senescence in cancer cells.[1][3]

Quantitative Analysis of this compound Activity

The biological activity of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data, providing a clear comparison of its potency.

| Parameter | Cell Line | Value | Time Points | Reference |

| Binding Affinity (KD) | - | 28.77 μM | - | [1][2][4][5][6][7][8] |

| IC50 (Cell Proliferation) | A549 (NSCLC) | 3 μM | 24 h | [2] |

| A549 (NSCLC) | 2.5 μM | 48 h | [2] | |

| A549 (NSCLC) | 0.7 μM | 72 h | [2] | |

| H1299 (NSCLC) | 3.9 μM | 24 h | [2] | |

| H1299 (NSCLC) | 1.8 μM | 48 h | [2] | |

| H1299 (NSCLC) | 1.1 μM | 72 h | [2] |

Core Mechanism of Action: Signaling Pathway Disruption

This compound exerts its anti-tumor effects by modulating two interconnected signaling pathways: the Skp2-Cip/Kip pathway and the PI3K/Akt-FOXO1 pathway. By promoting the degradation of Skp2, the inhibitor prevents the ubiquitination and subsequent degradation of key cyclin-dependent kinase inhibitors (CKIs) p21Cip1 and p27Kip1.[3][9][10] This stabilization of p21 and p27 leads to a halt in the cell cycle at the G0/G1 phase.[1][3]

Simultaneously, the inhibition of Skp2 leads to the activation of the transcription factor FOXO1. Activated FOXO1 then translocates to the nucleus and transcriptionally upregulates the expression of p21 and p27, further reinforcing the G0/G1 arrest.[2][3] At higher concentrations, this cascade initiates mitochondria-dependent apoptosis, while prolonged exposure to lower concentrations can induce cellular senescence.[3][11]

Experimental Protocols

The characterization of this compound involves a series of standard and specialized assays to determine its binding, cellular activity, and in vivo efficacy.

Cellular Thermal Shift Assay (CETSA)

This assay is employed to confirm the direct binding of this compound to Skp2 within the cellular environment.[10]

-

Cell Treatment: Glioblastoma cells (U251 or LN229) are treated with either DMSO (vehicle) or this compound.[10]

-

Heating: The treated cell lysates are divided into aliquots and heated at different temperatures for a defined period.

-

Protein Extraction: After heating, the soluble fraction of proteins is separated from the aggregated proteins by centrifugation.

-

Western Blot Analysis: The amount of soluble Skp2 protein at each temperature is quantified by Western blotting. A shift in the thermal denaturation curve of Skp2 in the presence of the inhibitor indicates direct binding.[10]

Cell Proliferation Assay (CCK-8)

This colorimetric assay is used to determine the effect of the inhibitor on cell viability and to calculate IC50 values.

-

Cell Seeding: NSCLC cells (A549 or H1299) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for 24, 48, and 72 hours.[2]

-

Reagent Incubation: CCK-8 reagent is added to each well and incubated.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The results are used to generate dose-response curves and calculate IC50 values.[2]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time.[1]

-

Fixation: Cells are harvested and fixed, typically with cold 70% ethanol.

-

Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is then quantified.[1]

In Vivo Xenograft Model

To assess the anti-tumor activity in a living organism, a xenograft mouse model is utilized.[1][11]

-

Tumor Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into immunodeficient mice.[1]

-

Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., 15 or 45 mg/kg, intraperitoneal injection, daily for 14 days) or a vehicle control.[1]

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[1]

-

Endpoint Analysis: At the end of the treatment period, tumors are excised, weighed, and may be used for further analysis, such as Western blotting for biomarkers like Ki67.[1]

The following diagram illustrates a generalized workflow for the preclinical evaluation of an Skp2 inhibitor like this compound.

References

- 1. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-tumor effects of Skp2 inhibitor AAA-237 on NSCLC by arresting cell cycle at G0/G1 phase and inducing senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]